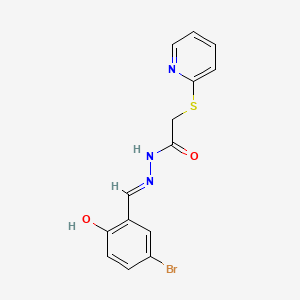

![molecular formula C11H8ClN5S B604735 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 722456-34-0](/img/structure/B604735.png)

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . This compound is part of a series of derivatives that have been evaluated for their antiproliferative activity against several cancer cell lines .

Molecular Structure Analysis

The molecular formula of “3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is C11H8ClN5S . The structure includes a triazolopyrimidine core with a chlorobenzyl group at the 3-position and a thiol group at the 7-position .Aplicaciones Científicas De Investigación

Neuroprotective Potential

A series of compounds similar in structure to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol were synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds showed promising results in animal models, indicating their potential as agents for treating Parkinson's disease. The compounds were confirmed through spectral data and elemental analysis and adhered to Lipinski's rule of five, suggesting a favorable pharmacokinetic profile (Azam et al., 2010).

Cardiovascular Applications

Derivatives of triazolopyrimidines, akin to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were developed as inhibitors of cyclic AMP phosphodiesterase from various tissues. These derivatives showed significant cardiovascular effects in animal models, indicating their potential as new cardiovascular agents. Notably, some compounds demonstrated considerable activity without significantly increasing heart rate, suggesting a specific action in the cardiovascular system (N. Novinson et al., 1982).

Anticonvulsant Properties

Novel derivatives of thienotriazolopyrimidine, structurally related to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were synthesized and evaluated for their anticonvulsant activities. These derivatives demonstrated high efficacy in in vivo models, indicating their potential in treating convulsive disorders. The structure-activity relationship analysis identified key structural motifs contributing to their high activity (Wang et al., 2015).

Anti-Inflammatory and Anti-Tumor Potential

A variety of compounds containing the [1,2,4]triazolo[1,5-a]pyridine structure, closely related to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were synthesized and evaluated for their anti-inflammatory and anti-tumor properties. These compounds demonstrated significant anti-inflammatory activities, with some showing considerable anti-tumor properties against specific human tumor cell lines, suggesting their therapeutic potential in inflammation and cancer treatments (Girgis & Barsoum, 2009).

Protective Effects Against Oxidative Stress

A series of bicyclic condensed derivatives of triazoloquinazoline, structurally related to 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were investigated for their ability to prevent ethanol-induced oxidative stress in mice. These compounds demonstrated effective prevention of peroxidative injury in liver and brain tissues, suggesting their potential as agents for controlling ethanol-induced oxidative stress (Aktay et al., 2005).

Mecanismo De Acción

Target of Action

The compound “3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a derivative of the triazolopyrimidine class of compounds . These enzymes play crucial roles in various biological processes, including pH regulation, nerve impulse transmission, and phosphate metabolism, respectively .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes, preventing them from carrying out their normal functions . This inhibition can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

For instance, inhibition of carbonic anhydrase could affect acid-base balance in the body, while inhibition of cholinesterase could impact nerve signal transmission .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on related compounds . These studies can provide valuable insights into the likely ADME properties of this compound, which can impact its bioavailability and overall effectiveness.

Result of Action

Related compounds have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . For instance, one study demonstrated that a related compound could significantly inhibit colony formation in PC3 cells, increase cellular ROS content, suppress EGFR expression, and induce apoptosis .

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGONDBBIVMEHGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)

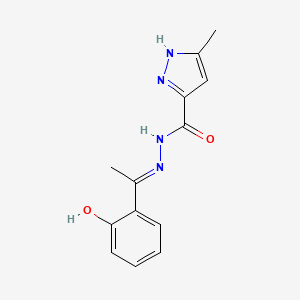

![2-(3,4-dimethoxyphenyl)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B604654.png)

![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)

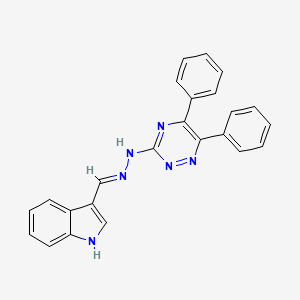

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)

![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)

![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)

![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)

![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)

![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)

![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)

![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)